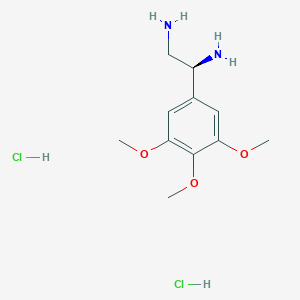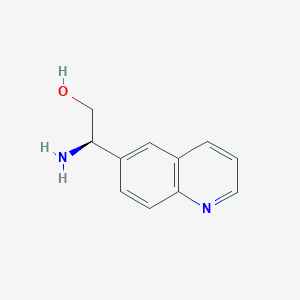
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is a brominated derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two bromine atoms at positions 6 and 8, a hydroxyl group at position 7, and a carboxylic acid group at position 3 on the chromene ring. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the bromination of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the carboxylic acid group can be reduced to an alcohol.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of sulfuric acid or other acid catalysts.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: 6,8-Dibromo-7-oxo-2-oxo-2H-chromene-3-carboxylic acid.
Reduction Products: 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-methanol.
Esterification Products: 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylate esters.
Aplicaciones Científicas De Investigación
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent dyes and materials for organic electronics.
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The bromine atoms and hydroxyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 6,8-Difluoro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- 6,8-Dichloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- 6,8-Diiodo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
Uniqueness
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of bromine atoms, which confer distinct chemical and biological properties. Bromine atoms are larger and more polarizable than other halogens, which can enhance the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H4Br2O5 |
|---|---|
Peso molecular |
363.94 g/mol |
Nombre IUPAC |
6,8-dibromo-7-hydroxy-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H4Br2O5/c11-5-2-3-1-4(9(14)15)10(16)17-8(3)6(12)7(5)13/h1-2,13H,(H,14,15) |
Clave InChI |
YXOLQFZJHGWHLM-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=O)OC2=C(C(=C1Br)O)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


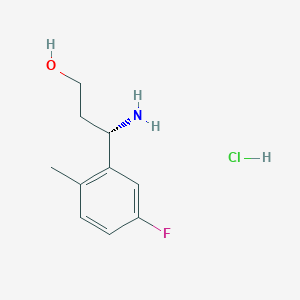
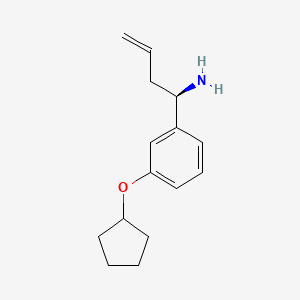
![Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13045291.png)
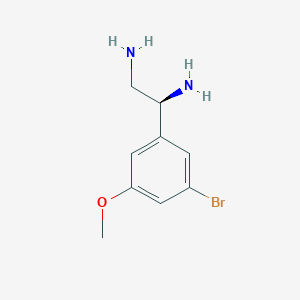
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045295.png)

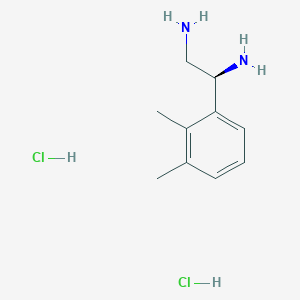
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl](/img/structure/B13045303.png)
![2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13045308.png)
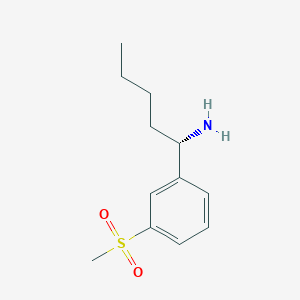

![(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13045328.png)
